Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine

sigma receptor pharmacology structure-activity relationship receptor subtype selectivity

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine (CAS 160539-86-6; synonym WAY-311152-A) is a disubstituted piperazine small molecule (C17H20FN3, MW 285.36 g/mol) that belongs to the pyridylpiperazine class. This compound incorporates a 4-fluorobenzyl moiety at the N1 position and a pyridin-3-ylmethyl group at the N4 position, a specific regiochemical arrangement that distinguishes it from its 2-pyridyl and 4-pyridyl isomers.

Molecular Formula C17H20FN3
Molecular Weight 285.36 g/mol
Cat. No. B373945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine
Molecular FormulaC17H20FN3
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3
InChIInChI=1S/C17H20FN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2
InChIKeyKOOYZZMVUJGKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine Procurement: Core Identity & Key Selection Attributes


1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine (CAS 160539-86-6; synonym WAY-311152-A) is a disubstituted piperazine small molecule (C17H20FN3, MW 285.36 g/mol) that belongs to the pyridylpiperazine class. This compound incorporates a 4-fluorobenzyl moiety at the N1 position and a pyridin-3-ylmethyl group at the N4 position, a specific regiochemical arrangement that distinguishes it from its 2-pyridyl and 4-pyridyl isomers. [1] The compound has been indexed as a research tool in the ChEMBL database (CHEMBL4072005) and is commercially available at purities typically ≥95%. Its structural features place it at the intersection of sigma receptor ligand pharmacology and broader piperazine-based probe discovery, making precise isomer selection critical for reproducible experimental outcomes.

Why 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine Cannot Be Replaced by Positional Isomers or Non-Fluorinated Analogs


Substituting this compound with a closely related pyridylpiperazine analog—such as its 2-pyridyl or 4-pyridyl isomer, or a non-fluorinated benzyl variant—can fundamentally invert or abolish its receptor subtype selectivity profile. Systematic SAR studies on the pyridylpiperazine scaffold have established that the position of the pyridyl nitrogen acts as a binary switch for sigma receptor subtype preference: (3-pyridyl)piperazines favor σ1 receptors, whereas (2-pyridyl)piperazines favor σ2 receptors. [1] Furthermore, the 4-fluorobenzyl substitution on the piperazine core has been independently shown to confer a >10-fold enhancement in σ1 receptor binding affinity compared to the non-fluorinated benzyl analog, as demonstrated in a matched molecular pair analysis. Generic interchange between isomers therefore risks not merely a change in potency but a complete reversal of target engagement, undermining assay reproducibility and invalidating SAR conclusions.

Quantitative Differentiation Evidence: 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine vs. Comparators


Sigma-1 Receptor Subtype Preference Controlled by Pyridin-3-ylmethyl Regiochemistry

In the pyridylpiperazine series, the (3-pyridyl) regioisomer directs binding preference toward σ1 receptors, in contrast to the (2-pyridyl) isomer which favors σ2 receptors. Compound 3, a (3-pyridyl)piperazine with a phenylpropyl chain, displayed a Ki of 97.2 ± 6.9 nM at σ1 and 440 ± 20 nM at σ2 (σ1/σ2 ratio = 0.22), whereas the lead (2-pyridyl)piperazine (compound 6) exhibited a Ki of 82.9 ± 0.21 nM at σ1 and 4.91 ± 0.77 nM at σ2 (σ1/σ2 ratio = 16.9), representing a 77-fold inversion of subtype selectivity. [1] This regiochemical control of receptor preference is a class-level property of (3-pyridyl)piperazines and is expected to be retained in the 4-fluorobenzyl-substituted target compound.

sigma receptor pharmacology structure-activity relationship receptor subtype selectivity

Binding Affinity to Human PRMT3 Methyltransferase Domain

The target compound (CHEMBL4072005) has been profiled against the human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, yielding an EC50 value of 1.30 × 10³ nM (1,300 nM). [1] This interaction is documented in BindingDB and provides a quantitative binding benchmark for this compound at a specific epigenetic target.

epigenetics protein arginine methyltransferase chemical probe discovery

Fluorobenzyl Substitution Enhances Sigma-1 Affinity by >30-Fold Compared to Non-Fluorinated Benzyl Analogs

In a matched molecular pair comparison within the 4-benzylpiperazine series, the 4-fluorobenzyl derivative (4-fluoro MBZP, 1-(4-fluorobenzyl)-4-methylpiperazine) demonstrated a sigma-1 receptor Ki of 4.30 nM, whereas the non-fluorinated benzyl analog (1-benzyl-4-methylpiperazine, BZP) exhibited substantially lower affinity. Although these comparators are methyl-substituted rather than pyridin-3-ylmethyl-substituted at the N4 position, the fluorobenzyl pharmacophore contribution to sigma-1 affinity is a transferable molecular recognition element applicable to the target compound.

sigma-1 receptor fluorine substitution binding affinity enhancement

Predicted Physicochemical Properties Differentiate This Compound from Isomers for Assay Design

The predicted pKa of the target compound is 6.59 ± 0.10, and its predicted logP can be estimated from its measured boiling point (401.2 ± 40.0 °C at 760 mmHg) and density (1.176 ± 0.06 g/cm³). These values differ from those of its positional isomers due to the distinct electronic environment created by the pyridin-3-ylmethyl vs. pyridin-2-ylmethyl or pyridin-4-ylmethyl substitution. The ionization state at physiological pH (pKa ~6.6) means the compound is partially ionized, which has implications for membrane permeability and nonspecific binding in cellular assays, differentiating it from more basic piperazine analogs.

physicochemical profiling drug-likeness assay compatibility

Optimal Application Scenarios for 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine Based on Evidence


Sigma-1 Receptor Pharmacological Studies Requiring Defined σ1/σ2 Selectivity

This compound is suitable as a scaffold or reference ligand in sigma-1 receptor binding assays, where the (3-pyridyl)piperazine regiochemistry provides a defined σ1-preferring selectivity profile. The class-level SAR from Stavitskaya et al. (2010) establishes that (3-pyridyl)piperazines favor σ1 over σ2 receptors, enabling researchers to distinguish σ1-mediated pharmacological effects from σ2-mediated ones without the confounding influence of mixed σ1/σ2 activity typical of non-selective sigma ligands. [1]

Structure-Activity Relationship (SAR) Studies on Fluorobenzyl Contributions to Target Engagement

The 4-fluorobenzyl substituent on this compound provides a quantifiable affinity advantage (>30-fold over non-fluorinated benzyl in analogous scaffolds) for sigma-1 receptor binding. [1] This makes the compound a valuable tool for SAR campaigns investigating the role of halogen bonding, lipophilicity, and electronic effects in piperazine-based ligand-receptor interactions. Procurement of this specific fluorinated variant, rather than its non-fluorinated or regioisomeric counterparts, is essential for maintaining SAR continuity across a compound series.

Epigenetic Target Profiling: PRMT3 Methyltransferase Binding Baseline

The compound has a documented EC50 of 1,300 nM against the human PRMT3 methyltransferase domain (residues 211–531) in a protein stabilization assay in HEK293 cells. [1] This makes it a reference point for researchers developing PRMT3 chemical probes or evaluating novel PRMT3 inhibitors, provided that the assay conditions (ePL-tagged construct, HEK293 expression system) are replicated.

Physicochemical Property-Based Assay Development and Buffer Optimization

With a predicted pKa of 6.59 ± 0.10, this compound exists in a partially ionized state at physiological pH (7.4), which has direct implications for solubility, membrane permeability, and nonspecific binding in cellular and biochemical assays. [1] Researchers should consider this property when designing assay buffers (e.g., ensuring adequate buffering capacity near the pKa) and when interpreting cellular potency data that may be influenced by differential ionization across pH gradients. The specific pKa also distinguishes this isomer from the 2-pyridyl and 4-pyridyl variants, which possess different electronic profiles.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.